molecular formula C7H9N3O4 B372107 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione CAS No. 55326-07-3

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione

Cat. No.: B372107
CAS No.: 55326-07-3
M. Wt: 199.16g/mol
InChI Key: OSTDULKDQDIIKB-UHFFFAOYSA-N
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Description

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione is a heterocyclic organic compound with a pyrimidine ring structure It is characterized by the presence of three methyl groups at positions 1, 3, and 6, and a nitro group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione typically involves the nitration of 1,3,6-trimethyluracil. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: 1,3,6-Trimethyluracil

    Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

    Conditions: The reaction mixture is cooled to 0-5°C to control the exothermic nature of the nitration process.

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure better control over reaction conditions and to enhance yield and purity. The use of automated systems for temperature and reagent control is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 1,3,6-Trimethyl-5-aminopyrimidine-2,4(1h,3h)-dione

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione has several scientific research applications, including:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting nucleic acid synthesis and function.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies related to enzyme inhibition and interaction with biological macromolecules.

Mechanism of Action

The mechanism of action of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or by interacting with DNA or RNA. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1,3,6-Trimethyluracil: Lacks the nitro group and is less reactive in certain chemical reactions.

    5-Nitro-2,4-dioxo-1,3,6-trimethylpyrimidine: Similar structure but with different substitution patterns.

Uniqueness

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1,3,6-trimethyl-5-nitropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-4-5(10(13)14)6(11)9(3)7(12)8(4)2/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTDULKDQDIIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55326-07-3
Record name 5-NITRO-1,3,6-TRIMETHYLURACIL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of concentrated H2SO4 (7.0 mL) and fuming HNO3 (7.0 mL) was cooled to 0-5° C. and 1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione (3.5 g, 22.702 mmol) was gradually added to the reaction mixture. After stirring for 2 h. at the same temperature the reaction mixture was partitioned between ethyl acetate (200 mL) and water (100 mL). The organic layer was washed with brine (2×50 mL), dried (Na2SO4) and evaporated under reduced pressure. Crude product obtained was purified by column chromatography to give 1.30 g of the product as yellow solid; 1H NMR (δ ppm, 300 MHz, DMSO-d6) 2.38 (s, 3H), 3.20 (s, 3H), 3.40 (s, 3H); APCI-MS (m/z) 198.30 (M−H).
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two

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